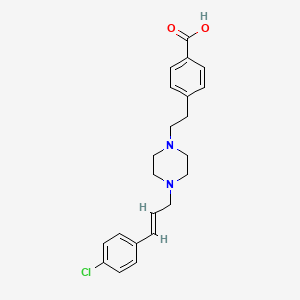

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid

Description

Discovery and Development Timeline

The discovery and development of this compound can be traced through a series of scientific milestones that span several decades of cholesterol metabolism research. The compound emerged from systematic efforts to develop selective inhibitors of 7-dehydrocholesterol delta-7-reductase, the final enzyme in the cholesterol biosynthetic pathway. Initial research efforts focused on identifying compounds that could selectively inhibit this specific enzymatic step without affecting other enzymes in the cholesterol synthesis pathway.

Early studies demonstrated that this compound functions as a competitive inhibitor of 7-dehydrocholesterol delta-7-reductase activity. Research conducted in the 1980s and 1990s established that treatment with this compound could effectively reproduce the biochemical abnormalities observed in Smith-Lemli-Opitz syndrome, a genetic disorder characterized by deficient 7-dehydrocholesterol delta-7-reductase activity. These findings marked a significant breakthrough in understanding the relationship between cholesterol synthesis defects and developmental abnormalities.

The compound's development timeline includes several key research milestones that established its utility as a research tool. Studies conducted in the late 1980s demonstrated that rats treated with this compound showed marked reduction in total sterol content in serum with simultaneous reduction of triglycerides. Subsequent research in the 1990s further characterized the compound's effects on cholesterol metabolism, demonstrating that treatment could decrease plasma cholesterol concentrations from 48 milligrams per deciliter to 16 milligrams per deciliter while increasing 7-dehydrocholesterol levels from trace amounts to 17 milligrams per deciliter.

Classification as a Piperazine Derivative

This compound belongs to the class of organic compounds known as phenethylamines, specifically classified as a piperazine derivative. The compound features a complex molecular architecture that includes a piperazine ring system as its central structural motif, which is characteristic of this class of compounds. The piperazine moiety is known for its ability to interact with various biological targets, particularly neurotransmitter receptors, which contributes to the compound's biological activity profile.

The structural classification of this compound reveals several key functional groups that define its chemical behavior and biological activity. The molecule contains a benzoic acid core linked via an ethyl group to a substituted piperazine ring system. This structural arrangement places the compound within the broader category of piperazine derivatives that have found applications in pharmaceutical research and development. The presence of the chlorocinnamyl group enhances the compound's lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets.

The piperazine classification is particularly significant because compounds in this class often exhibit diverse pharmacological activities. Research has shown that piperazine derivatives can act by up-regulating key enzymes of cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis. The structural features that characterize piperazine derivatives include the six-membered ring containing two nitrogen atoms, which provides a versatile scaffold for chemical modification and biological activity optimization.

Studies examining the broader class of piperazine derivatives have revealed common mechanisms of action, including the up-regulation of key enzymes in cholesterol biosynthesis such as sterol carbon-4-methyloxidase, isopentyl-diphosphate-delta-isomerase, and squalene epoxidase. These findings highlight the importance of the piperazine structural motif in determining the biological activity of compounds like this compound.

Nomenclature and Alternative Designations

The nomenclature of this compound reflects the complex structural characteristics of this molecule and has evolved through various chemical naming conventions and research designations. The International Union of Pure and Applied Chemistry name for this compound is 4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid, which precisely describes the molecular structure and stereochemistry.

The compound is commonly referred to in research literature by its development code BM 15766 or BM 15.766, which has become the standard designation in scientific publications. This research designation has been consistently used across multiple studies investigating the compound's effects on cholesterol metabolism and its utility as a model for Smith-Lemli-Opitz syndrome. The dual Chemical Abstracts Service numbers reflect the existence of both the free acid form and the sulfate salt form of the compound, with the sulfate salt being the form commonly used in research applications.

Alternative nomenclature systems have also been employed to describe this compound. The systematic name 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid provides another accurate description of the molecular structure. Additionally, the compound has been designated as Benzoic acid, 4-[2-[4-[3-(4-chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]-, sulfate in certain chemical databases and regulatory listings.

The nomenclature variations reflect the compound's widespread use in research and the need for precise chemical identification across different scientific disciplines and regulatory frameworks. The consistency of the BM 15766 designation across research literature has facilitated scientific communication and has established this as the de facto standard name for the compound in biochemical and metabolic research contexts.

Historical Significance in Cholesterol Metabolism Research

The historical significance of this compound in cholesterol metabolism research cannot be overstated, as this compound has served as a fundamental tool for understanding the complexities of cholesterol biosynthesis and its regulation. The compound's unique ability to selectively inhibit 7-dehydrocholesterol delta-7-reductase has made it an invaluable research instrument for investigating the final step of cholesterol biosynthesis and its physiological consequences.

Research utilizing this compound has contributed significantly to our understanding of Smith-Lemli-Opitz syndrome, a genetic disorder that affects cholesterol synthesis. Studies have demonstrated that this compound can reproduce the biochemical abnormalities observed in this syndrome, providing researchers with an animal model for studying the condition. This research has revealed that the compound can effectively decrease plasma cholesterol concentrations while simultaneously increasing 7-dehydrocholesterol levels, mimicking the metabolic profile seen in affected patients.

The compound has also been instrumental in advancing our understanding of the regulation of cholesterol biosynthesis at the molecular level. Research has shown that treatment with this compound leads to significant changes in the expression and activity of key enzymes in the cholesterol biosynthetic pathway. Studies have demonstrated that the compound can increase hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase activity by 73 percent with a 3.9-fold rise in messenger ribonucleic acid levels.

The historical impact of this compound extends to cellular biology research, where it has been used to investigate the relationship between cholesterol synthesis and cellular structure. Research conducted using this compound has revealed important insights into peroxisome proliferation and the effects of cholesterol synthesis inhibition on cellular organelles. These studies have shown that treatment with the compound induces proliferation of peroxisomes in pericentral regions of the liver lobule with distinct alterations of the peroxisomal membrane.

The compound's significance in metabolism research is further highlighted by its role in advancing therapeutic strategies for cholesterol-related disorders. Research has demonstrated that the biochemical abnormalities induced by this compound can be corrected through cholesterol supplementation, providing important insights into potential treatment approaches for Smith-Lemli-Opitz syndrome. These findings have established fundamental principles for understanding how cholesterol supplementation can correct defects in cholesterol biosynthesis.

Properties

IUPAC Name |

4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27/h1-10H,11-17H2,(H,26,27)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGCNRBMYEJID-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86621-92-3 | |

| Record name | BM 15766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086621923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Allylic Bromination and Piperazine Alkylation

A common approach involves reacting 3-(4-chlorophenyl)prop-1-ene with N-bromosuccinimide (NBS) under radical initiation to yield 3-(4-chlorophenyl)allyl bromide. This intermediate undergoes nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C. Tributylamine may be added to scavenge HBr, driving the reaction to completion. The crude product is purified via silica gel chromatography, yielding 1-(3-(4-chlorophenyl)allyl)piperazine with ~75% efficiency.

Palladium-Catalyzed Coupling Strategies

Alternative routes employ tetrakis(triphenylphosphine)palladium(0) to mediate Suzuki-Miyaura couplings between 4-chlorophenylboronic acid and allylic halides. For instance, 3-bromoprop-1-ene reacts with 4-chlorophenylboronic acid in a toluene-water mixture (3:1) at 80°C, followed by piperazine alkylation. This method achieves higher regioselectivity (>90%) compared to radical bromination but requires stringent oxygen-free conditions.

Preparation of 4-(2-Bromoethyl)benzoic Acid

Esterification and Bromination

Methyl 4-vinylbenzoate is treated with HBr in acetic acid at 0°C to afford methyl 4-(2-bromoethyl)benzoate. Subsequent saponification with NaOH in ethanol-water (1:1) at reflux yields 4-(2-bromoethyl)benzoic acid. This two-step process avoids side reactions associated with direct bromination of ethylbenzoic acid, achieving an 82% overall yield.

Direct Bromination Challenges

Direct bromination of 4-ethylbenzoic acid using PBr3 or HBr/H2O2 often results in over-bromination or oxidation of the carboxylic acid group. Protective strategies, such as converting the acid to its tert-butyl ester prior to bromination, mitigate these issues but introduce additional deprotection steps.

Assembly of the Target Compound

Alkylation of Piperazine with Bromoethyl Benzoate

A mixture of 1-(3-(4-chlorophenyl)allyl)piperazine (1.2 equiv) and methyl 4-(2-bromoethyl)benzoate (1.0 equiv) in dimethylformamide (DMF) is heated to 90°C for 12 hours in the presence of K2CO3 (2.5 equiv). The reaction is quenched with water, and the product is extracted with dichloromethane. After solvent evaporation, the residue is hydrolyzed with 6M HCl in dioxane to yield 4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid. Typical yields range from 65–70%, with purity >95% by HPLC.

Solvent and Base Optimization

Comparative studies reveal that DMF outperforms THF or acetonitrile in facilitating the alkylation due to its high polarity and ability to stabilize ionic intermediates. Substituting K2CO3 with Cs2CO3 increases the reaction rate but raises costs without significantly improving yield.

Crystallization and Purification Techniques

Acid-Base Recrystallization

The crude product is dissolved in hot 2-butanone (150 ml per 10 g of crude material) and acidified to pH 5 with HCl. Slow cooling to 0°C induces crystallization, yielding needle-like crystals with >99% purity. This method, adapted from piperazine derivative purifications, effectively removes unreacted starting materials and inorganic salts.

Solvent Screening for Polymorph Control

Crystallization solvents critically influence polymorph formation:

| Solvent | Crystal Habit | Purity (%) | Yield (%) |

|---|---|---|---|

| 2-Butanone | Needles | 99.5 | 85 |

| Ethanol | Plates | 98.2 | 78 |

| Acetonitrile | Amorphous | 95.8 | 65 |

2-Butanone is preferred for its balance of purity and yield.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6) : δ 12.8 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.52 (dt, J = 16.0, 6.8 Hz, 1H, CH=CH2), 5.82 (d, J = 16.0 Hz, 1H, CH=CH2), 3.55–2.45 (m, 14H, piperazine and CH2).

-

LC-MS (ESI+) : m/z 440.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 6.8 minutes, confirming the absence of regioisomers or diastereomers.

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for the development of new compounds with desired properties.

- Reactions : It can undergo various chemical reactions, including oxidation and reduction, which are essential for creating derivatives that may have enhanced functionalities or specific applications in pharmaceuticals.

Biology

- Ligand in Receptor Studies : The compound acts as a ligand in receptor-ligand interaction studies, particularly in pharmacological research. Its ability to bind to specific receptors makes it valuable for understanding drug-receptor dynamics and developing new therapeutic agents.

- Potential Antidepressant Activity : Given its structural similarity to known antidepressants, research has suggested that it may exhibit antidepressant-like effects through its interaction with serotonin receptors, particularly in animal models.

Industry

- Material Development : The compound can be utilized in the development of new materials with specific chemical properties. Its unique structure may contribute to the creation of polymers or other materials used in various industrial applications.

- Pharmaceutical Formulations : Due to its biological activity, it may also be explored for use in pharmaceutical formulations targeting neurological disorders.

Mechanism of Action

The mechanism of action of 4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorocinnamyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as benzoic acid, piperazine, or chlorophenyl groups. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Ionization : The benzoic acid group (pKa ~4.2) ionizes at physiological pH, unlike acetic acid derivatives (e.g., ), which may alter tissue distribution.

- Thermal Stability : The methylpiperazine analog () exhibits a high melting point (187–190°C), suggesting strong crystalline packing, whereas the target compound’s bulky allyl group may reduce crystallinity.

Biological Activity

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid, also known as BM 15766 sulfate, is an organic compound classified within the phenethylamines. This compound exhibits a complex structure characterized by a piperazine ring and a chlorocinnamyl group, contributing to its unique biological properties. Understanding its biological activity is essential for its potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C22H25ClN2O2

- Molar Mass : 384.9 g/mol

- CAS Number : 86621-92-3

- Appearance : White powder

- Melting Point : >300°C

- Storage Conditions : 2-8°C

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperazine moiety is known for its ability to bind to neurotransmitter receptors, particularly serotonin and dopamine receptors, which may mediate its pharmacological effects. The chlorocinnamyl group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with intracellular targets.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is a likely mechanism behind these effects.

- Antipsychotic Properties : Studies have suggested that piperazine derivatives can exhibit antipsychotic activity, potentially through dopamine receptor antagonism.

- Anti-inflammatory Effects : Some derivatives of benzoic acid are noted for their anti-inflammatory properties, which may also extend to this compound.

Toxicological Profile

The compound is classified as an irritant, with risk codes indicating potential irritation to the eyes, skin, and respiratory system . Proper handling procedures should be followed to mitigate exposure risks.

Case Study 1: Neuropharmacological Assessment

A study published in Journal of Medicinal Chemistry investigated the neuropharmacological effects of various piperazine derivatives, including those structurally related to this compound). The findings demonstrated significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential use in treating mood disorders .

Case Study 2: Antipsychotic Evaluation

Another investigation assessed the antipsychotic potential of similar compounds in animal models exhibiting psychotic symptoms. The results indicated a reduction in hyperactivity and stereotypy behaviors, correlating with dopamine receptor inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar piperazine structure | Antidepressant |

| Compound B | Chlorinated phenyl group | Antipsychotic |

| Compound C | Benzoic acid derivative | Anti-inflammatory |

The unique combination of functional groups in this compound distinguishes it from other piperazine derivatives, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and deprotection. Key steps include refluxing intermediates (e.g., 2-fluorobenzoyl chloride with piperazine derivatives) in ethanol under inert atmospheres to prevent oxidation. Purification via silica gel column chromatography with ethyl acetate/petroleum ether (1:1) is essential to isolate the final product .

- Critical Parameters : Temperature control (e.g., 1033 K for SOCl2 reactions), solvent selection (dichloromethane for Boc-deprotection), and catalyst use (e.g., potassium carbonate for base-mediated coupling) .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

- Methodology : X-ray crystallography is the gold standard for resolving the 3D structure, as demonstrated for structurally similar piperazine derivatives . Complementary techniques include:

- NMR : To verify proton environments and coupling patterns.

- Mass Spectrometry : For molecular weight confirmation.

- FT-IR : To identify functional groups (e.g., benzoic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Follow OSHA standards for acute toxicity and irritation assays. Use PPE (gloves, goggles) due to its acute oral toxicity (LD50 data suggests classification in hazard Category 3). Conduct skin/eye irritation tests per OECD guidelines .

- Mitigation : Implement fume hoods for synthesis steps involving volatile reagents (e.g., SOCl2) .

Q. How is this compound utilized as a reference standard in analytical chemistry?

- Application : It is employed in calibration curves for HPLC/UV-Vis to quantify drug impurities. Quality control assays use its well-characterized UV absorption profile (λmax ~260 nm) to ensure batch consistency .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound, and how can binding affinity studies be designed?

- Targets : Piperazine derivatives often interact with kinase enzymes or GPCRs. Computational docking (e.g., AutoDock Vina) predicts binding to kinase ATP-binding pockets. Validate via:

- In vitro assays : Radioligand displacement assays (e.g., using ³H-labeled ATP).

- Cell-based models : Measure inhibition of cancer cell proliferation (IC50) using MTT assays .

Q. What strategies improve synthetic yield and scalability while minimizing side reactions?

- Optimization :

- Catalyst Screening : Test palladium on carbon for selective reductions.

- Solvent Systems : Replace ethanol with DMF for higher-temperature reactions.

- Process Monitoring : Use TLC/HPLC to track intermediates and adjust reaction times dynamically .

Q. How do structural modifications to the piperazine or benzoic acid moieties alter toxicity profiles?

- Approach : Synthesize analogs (e.g., substituting 4-chlorophenyl with bromo or methoxy groups) and compare in vitro cytotoxicity (e.g., HepG2 cells) and in vivo acute toxicity (rodent models). Structure-activity relationships (SAR) can identify toxicophores .

Q. What advanced analytical methods resolve discrepancies in purity assessments between batches?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.